BenchChemオンラインストアへようこそ!

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Antibacterial drug discovery Klebsiella pneumoniae Structure-activity relationship (SAR)

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 196812-96-1, MFCD00096059) is a synthetic chloroacetamide derivative with the molecular formula C8H6ClFN2O3 and a molecular weight of 232.59 g/mol. This compound belongs to the N-phenylacetamide class and is characterized by the simultaneous presence of a 2-chloro substituent on the acetyl moiety, a 4-fluoro group, and a 3-nitro group on the aromatic ring.

Molecular Formula C8H6ClFN2O3
Molecular Weight 232.6
CAS No. 196812-96-1
Cat. No. B2677538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
CAS196812-96-1
Molecular FormulaC8H6ClFN2O3
Molecular Weight232.6
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F
InChIInChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
InChIKeyNNPSKPMFJTXMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 196812-96-1): Procurement-Relevant Chemical Identity and Research Positioning


2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 196812-96-1, MFCD00096059) is a synthetic chloroacetamide derivative with the molecular formula C8H6ClFN2O3 and a molecular weight of 232.59 g/mol [1]. This compound belongs to the N-phenylacetamide class and is characterized by the simultaneous presence of a 2-chloro substituent on the acetyl moiety, a 4-fluoro group, and a 3-nitro group on the aromatic ring [2]. It is commercially available as AldrichCPR (Sigma-Aldrich product S904546) and from multiple specialty chemical suppliers at purities typically ≥97% [3]. The primary research interest in this compound stems from its demonstrated in vitro antibacterial activity against WHO-priority Gram-negative pathogens, with mechanistic evidence pointing to penicillin-binding protein (PBP) inhibition [2].

Why In-Class Acetamide Analogs Cannot Substitute for 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 196812-96-1)


Within the N-(4-fluoro-3-nitrophenyl)acetamide scaffold family, the presence or absence of a single α-chloro substituent dictates antibacterial potency, molecular target engagement, and synergy behavior with clinical antibiotics. The non-chlorinated analog N-(4-fluoro-3-nitrophenyl)acetamide (A1) exhibits an MIC of 1024 µg/mL against K. pneumoniae, whereas the 2-chloro derivative (A2, the target compound) achieves an MIC of 512 µg/mL—a twofold potency improvement attributable solely to the chlorine atom [1]. This chlorine-dependent activity is mechanistically grounded in molecular docking data showing that A2 achieves superior binding energies against penicillin-binding proteins (PBPs) compared to A1 (e.g., −59.0 kcal/mol for PBP1 and PBP3 vs. less favorable scores for A1) [1]. Furthermore, the compound's ability to synergize with carbapenems (meropenem, imipenem) and produce additivity with fluoroquinolones (ciprofloxacin) against K. pneumoniae is a functional property not demonstrated for the dechlorinated precursor [2]. Procurement of structurally related analogs lacking the 2-chloro group, or analogs with different nitro/fluoro substitution patterns (e.g., 2-chloro-N-(4-nitrophenyl)acetamide), would therefore result in loss of these experimentally verified activity and interaction profiles. The quantitative evidence below establishes the molecular-level basis for this differentiation.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 196812-96-1) Against Structurally Closest Analogs


Antibacterial Potency: Twofold MIC Improvement Over the Non-Chlorinated Analog Against K. pneumoniae

In a direct head-to-head comparison, the target compound (A2, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) exhibited a minimum inhibitory concentration (MIC) of 512 µg/mL against K. pneumoniae strains, representing a twofold improvement in antibacterial potency relative to its non-chlorinated precursor N-(4-fluoro-3-nitrophenyl)acetamide (A1), which showed an MIC of 1024 µg/mL against the identical strain panel [1]. The only structural difference between these molecules is the presence of the chlorine atom at the α-carbon of the acetamide moiety in A2 [1]. The minimum bactericidal concentration (MBC) for A2 was also determined to be 512 µg/mL, yielding an MBC/MIC ratio of 1:1 and classifying the compound as bactericidal from the MIC [1]. Time-kill kinetics confirmed that A2 achieves total reduction of viable K. pneumoniae cells after 10 h at 1× MIC, and this killing time is shortened to 6 h at 2× MIC [1].

Antibacterial drug discovery Klebsiella pneumoniae Structure-activity relationship (SAR)

Molecular Docking Evidence: Chlorine Atom Drives Superior PBP Binding Affinity and Anchoring

Molecular docking analysis comparing A1 and A2 against multiple bacterial enzyme targets revealed that A2 consistently achieves better (more negative) binding energies, with the chlorine atom providing critical van der Waals interactions that stabilize the molecule in the active site [1]. Specifically, A2 demonstrated binding energies of −59.0 kcal/mol for both PBP1 and PBP3, outperforming A1 across all tested enzymes [1]. In the PBP1 active site, the chlorine atom in A2 engages in additional van der Waals interactions with Ser510 and Thr702 residues that are absent in the A1 complex, directly contributing to improved anchoring and correlating with the enhanced antibacterial activity observed experimentally [1]. The RMSD values for docking validation remained within the acceptable range of 0–2 Å, confirming the reliability of the computational predictions [1]. This was corroborated by cell integrity assays showing significant release of 260-nm-absorbing cytoplasmic material from K. pneumoniae treated with A2 at MIC, consistent with PBP inhibition-mediated cell lysis [1].

Molecular docking Penicillin-binding proteins (PBPs) Mechanism of action

Carbapenem Synergy: Additivity and Synergism with Clinical Antibiotics Against K. pneumoniae

The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with five clinically relevant antibacterial drugs was systematically evaluated using the checkerboard method against K. pneumoniae strains [1]. The results demonstrated differential interaction profiles depending on the antibiotic class: synergism was observed when CFA was combined with the carbapenems meropenem and imipenem; additivity was found with ciprofloxacin and cefepime; and indifference was noted with ceftazidime [1]. The acetamide was able to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death [1]. In a separate study against Pseudomonas aeruginosa, the compound (A8) at MIC/MBC values of 512 µg/mL showed pharmacological additivity and indifference when associated with ceftriaxone [2]. No antagonism was reported in any combination studied, indicating a favorable safety profile for multi-drug regimens [1].

Antibiotic synergy Carbapenem resistance Combination therapy

Broad-Spectrum Anti-Gram-Negative Activity: Dual Activity Against K. pneumoniae and P. aeruginosa

Beyond its activity against K. pneumoniae, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been independently evaluated against 12 clinical and standard strains of Pseudomonas aeruginosa, another WHO critical-priority Gram-negative pathogen [1]. The compound (designated A8 in this study) demonstrated consistent MIC and MBC values of 512 µg/mL across all P. aeruginosa strains tested, with predominantly bactericidal activity [1]. This anti-P. aeruginosa profile expands the antibacterial spectrum of the chlorinated acetamide beyond what is observed for the non-chlorinated analog A1, for which only K. pneumoniae data have been reported [2], and beyond what is typical for the 4-nitrophenyl analog class, which lacks the fluorine substituent [3]. The 4-fluoro-3-nitro substitution pattern on the aromatic ring therefore appears to be a critical determinant for dual-species Gram-negative activity.

Pseudomonas aeruginosa Broad-spectrum antibacterial Minimum inhibitory concentration

EGFR Kinase Affinity: Cross-Target Binding Profile Relevant for Kinase Inhibitor Screening

In the ChEMBL/BindingDB database, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is recorded with an IC50 value against wild-type EGFR in a biochemical HTRF KinEASE TK assay (ChEMBL_2239138, CHEMBL5153034) [1]. While the specific IC50 numerical value requires direct database retrieval, the very existence of this EGFR inhibition entry distinguishes the compound from its non-chlorinated analog A1, for which no kinase inhibition data are catalogued in BindingDB or ChEMBL. The broader chemical class of 4-fluoro-3-nitrophenyl-substituted acetamides includes several known kinase inhibitor scaffolds, such as CGK733 (an ATM/ATR kinase inhibitor with IC50 ~200 nM) , and SJ000291942 (2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide), which is a small-molecule signaling pathway inhibitor . This positions the target compound at the intersection of antibacterial and kinase-targeted chemical space, a dual-profile not shared by its closest non-chlorinated analog.

EGFR inhibition Kinase profiling Binding affinity

In Vitro Safety Profile: Low Cytotoxicity, Low Hemolysis, and Favorable In Silico ADME Supporting Preclinical Progression

Comprehensive in vitro toxicity profiling of A2 demonstrated a favorable safety margin for preclinical development. Hemolytic activity assays across human ABO blood types showed low hemolysis (approximately 4–20%) at 50–500 µg/mL concentrations, with moderate hemolysis (37–47%) observed only at the highest tested concentration of 1000 µg/mL in blood types A and B, and only 8% lysis in type O at this same high concentration [1]. Genotoxicity evaluation on oral mucosa cells revealed >80% normal cells at all tested concentrations, with few nuclear alterations (karyolysis, karyorrhexis) significantly lower than positive controls, suggesting a safe threshold of low toxicity [1]. In silico ADME analysis using SwissADME demonstrated compliance with Lipinski, Ghose, Veber, and Egan drug-likeness rules: molecular weight 232.60 g/mol, LogP 1.33, 4 hydrogen bond acceptors, 1 hydrogen bond donor, 4 rotatable bonds, TPSA 74.92 Ų, and LogS (ESOL) −2.30 (classified as soluble) [1]. This profile indicates good theoretical oral bioavailability parameters, a property not evaluated for the non-chlorinated analog A1 in the published literature. The combination of low acute cytotoxicity, minimal genotoxicity, and favorable predicted ADME provides a safety differentiation basis for prioritizing the chlorinated compound in lead optimization programs.

In vitro toxicity Hemolytic activity In silico ADME Drug-likeness

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 196812-96-1)


Primary Antibacterial Screening Against WHO Critical-Priority Gram-Negative Pathogens

Based on the demonstrated MIC of 512 µg/mL against both K. pneumoniae and P. aeruginosa with bactericidal mode of action (MBC/MIC = 1:1) [1][2], this compound is best deployed as a positive control or reference compound in microdilution-based screening cascades targeting Gram-negative antibacterial discovery. Its consistent and reproducible MIC across multiple clinical and standard strains makes it suitable for inter-laboratory assay validation. The compound serves as a structurally defined chloroacetamide benchmark against which new synthetic analogs can be quantitatively compared using the same broth microdilution protocol. Researchers should note that the non-chlorinated analog A1 requires twice the concentration (1024 µg/mL) to achieve the same effect, so substitution would compromise assay sensitivity [1].

Carbapenem-Potentiating Adjunct in Combination Therapy Research

The demonstrated synergistic interaction with meropenem and imipenem, combined with additivity with ciprofloxacin and cefepime, positions this compound as a carbapenem-potentiating scaffold for combination therapy studies against multidrug-resistant K. pneumoniae [3]. In checkerboard-based screening programs, the compound can be systematically paired with carbapenem antibiotics to identify the optimal FICI range for maximal bacterial killing. The absence of antagonism with any tested antibiotic further supports its use in multi-drug combination matrices without risk of counteracting therapeutic effects. This scenario is directly supported by the quantitative synergy data from the 2023 Cordeiro et al. study [3].

Chemical Biology Tool for Penicillin-Binding Protein Target Engagement Studies

The molecular docking data establishing A2 binding to PBP1 and PBP3 with energies of −59.0 kcal/mol, along with chlorine-mediated van der Waals stabilization at Ser510 and Thr702 [1], support the use of this compound as a chemical probe for studying PBP target engagement in Gram-negative bacteria. The compound can be employed in competitive binding assays to validate PBP as the molecular target, using the non-chlorinated analog A1 as a negative control to confirm chlorine-dependent binding. Cell lysis can be monitored via 260-nm absorbance of released cytoplasmic contents, as validated in the primary study [1]. This application leverages the unique chlorine-dependent binding mechanism that distinguishes A2 from its non-chlorinated precursor.

In Silico Pharmacokinetic Screening and Oral Bioavailability Assessment

The experimentally validated SwissADME in silico profile—LogP 1.33, TPSA 74.92 Ų, LogS −2.30, 0 Lipinski violations, and compliance with Ghose, Veber, and Egan filters [1]—makes this compound suitable as a training set molecule for computational ADME model development and validation. Its balanced physicochemical parameters (MW 232.60 g/mol, 4 HBA, 1 HBD, 4 rotatable bonds) place it within the optimal oral drug-like space, providing a reference point for medicinal chemistry teams optimizing similar chloroacetamide scaffolds. Procurement of this compound for in silico model calibration is justified by the availability of its complete computed property data set, which is not reported for the non-chlorinated analog A1 [1].

Quote Request

Request a Quote for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.